molecular formula C12H10F3N5O2S B2558679 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 869068-39-3

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2558679
CAS RN: 869068-39-3
M. Wt: 345.3
InChI Key: BEOWJENMXSUEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H10F3N5O2S and its molecular weight is 345.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Synthesized derivatives of sulfanilamide, including similar compounds, have been investigated for their antimicrobial properties against a range of bacterial and fungal strains. For instance, sulfanilamide derivatives have shown varied antibacterial activity, highlighting the potential for these compounds to be further explored for antimicrobial applications (Lahtinen et al., 2014). Furthermore, new thiazolidin-4-one derivatives have been evaluated for their potential as antimicrobial agents, providing insights into feasible structure-activity relationships (Baviskar et al., 2013).

  • Larvicidal and Antimicrobial Activities : Novel triazinone derivatives have been prepared and assessed for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This research demonstrates the compound's utility in both antimicrobial applications and pest control (Kumara et al., 2015).

Antiviral Research

  • Influenza A Virus (H1N1) and SARS-CoV-2 : The compound has been a basis for synthesizing derivatives that exhibit high antiviral activity against the influenza A virus H1N1 and have potential implications for research on SARS-CoV-2. Such derivatives provide a promising direction for the development of new antiviral drugs (Demchenko et al., 2020).

Biochemical Investigations

  • Glutaminase Inhibition : Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the compound , has provided insights into their role as potent glutaminase inhibitors. These inhibitors have shown potential in attenuating the growth of cancer cells, illustrating the compound's applicability in cancer research (Shukla et al., 2012).

Structural and Spectroscopic Analysis

  • Vibrational Spectroscopy : The antiviral active molecule similar to the compound has been characterized to obtain vibrational signatures, offering valuable information for the compound's identification and characterization (Mary et al., 2022).

Agricultural Applications

  • Crop Plant Protection : Studies have explored the use of related compounds in protecting crop plants from chilling injury, demonstrating the compound's potential utility in agriculture (Tseng & Li, 1984).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5O2S/c13-12(14,15)7-2-1-3-8(4-7)18-9(21)6-23-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOWJENMXSUEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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